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Introduction

Indium Arsenide (InAs) is a lll-V narrow-gap semiconductor that has garnered significant
attention for its exceptional electronic and optoelectronic properties.[1][2] Its high electron
mobility, direct band gap, and strong spin-orbit coupling make it a critical material in the
development of high-speed electronics, infrared detectors, and quantum computing
applications.[3] This technical guide provides an in-depth analysis of two of its most crucial
parameters: the band gap and electron mobility. The information presented herein is intended
to serve as a core reference for researchers and professionals working with this advanced
semiconductor material.

Core Properties of Indium Arsenide

Indium Arsenide crystallizes in a zincblende crystal structure.[2] It is a direct band gap
semiconductor, a property that allows for efficient emission and absorption of light.[1][4] This
makes it particularly suitable for optoelectronic devices operating in the infrared spectrum.[4][5]

Band Gap

The band gap (Eg) of a semiconductor is the minimum energy required to excite an electron
from the valence band to the conduction band. In InAs, the direct band gap is a key
determinant of its optical properties.
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Table 1: Band Gap of Indium Arsenide at Various Temperatures

Temperature (K) Band Gap (eV) Reference
0 0.415 [6]

77 0.40 [4]

300 0.354 [1](6]

300 0.36 [4]

300 0.45 [5]

The band gap of InAs exhibits a clear dependence on temperature. As the temperature
decreases, the band gap energy increases.[4] This relationship can be described by the
Varshni empirical formula:

Eg(T) = EQ(0) - (aT2) /(T + B)

Where:

o Eg(T) is the band gap at temperature T.
e Eg(0) is the band gap at 0 Kelvin.

e o and (3 are material-specific constants.

For InAs, a specific form of this temperature dependence is given by the equation: Eg = 0.415 -
2.76:10-4-T2/(T+83) (eV), where T is the temperature in Kelvin (for 0 < T < 300).[6]

Electron Mobility

Electron mobility (ue) quantifies how quickly an electron can move through a material when
subjected to an electric field. InAs is renowned for its remarkably high electron mobility, which
is a primary reason for its use in high-frequency electronic devices.[1]

Table 2: Electron Mobility of Indium Arsenide
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. Doping

Electron Mobility .
Temperature (K) Concentration Reference

(cm?lVs)

(cm™)

77 ~60,000 - [4]
300 >20,000 - [4]
300 33,000 Undoped (>1x1016) [2]
300 40,000 - [1]
300 < 40,000 - [7]
300 < 20,000 n = 1x107 (S-doped) [2]

The electron mobility in InAs is influenced by both temperature and doping concentration.
Generally, at low temperatures, mobility is limited by impurity scattering, while at higher
temperatures, lattice (phonon) scattering becomes the dominant limiting factor. As the doping
concentration increases, impurity scattering becomes more significant, leading to a decrease in
electron mobility.[8]

Experimental Determination of Properties

The accurate characterization of the band gap and electron mobility is crucial for device design
and material optimization. Several experimental techniques are employed for this purpose.

Measurement of Band Gap

Photoluminescence (PL) Spectroscopy is a primary non-destructive optical technique used to
determine the band gap of semiconductors.

Experimental Protocol Outline:

o Sample Preparation: The InAs sample, which can be a bulk crystal or an epitaxial film, is
mounted in a cryostat to allow for temperature-dependent measurements.

o Excitation: A laser with a photon energy greater than the expected band gap of InAs is used
to excite electrons from the valence band to the conduction band.
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e Recombination and Emission: The excited electrons and holes recombine, emitting photons
with energy approximately equal to the band gap energy.

e Detection: The emitted light is collected and directed into a spectrometer, which disperses
the light by wavelength. A sensitive detector then records the intensity of the emitted light at
each wavelength.

o Data Analysis: The peak of the PL spectrum corresponds to the band gap energy. By varying
the temperature of the sample, the temperature dependence of the band gap can be
determined.

Measurement of Electron Mobility

The Hall Effect Measurement is a standard method for determining the carrier concentration
and mobility in semiconductors.

Experimental Protocol Outline:

o Sample Preparation: A rectangular sample of InAs with known dimensions is prepared. Four
electrical contacts are made at the corners of the sample (van der Pauw method) or in a Hall
bar configuration.

o Applying Current and Magnetic Field: A constant current (1) is passed through two of the
contacts, and a uniform magnetic field (B) is applied perpendicular to the direction of the
current flow.

» Measuring Hall Voltage: The magnetic field exerts a Lorentz force on the charge carriers,
causing them to accumulate on one side of the sample. This creates a transverse voltage,
known as the Hall voltage (VH), which is measured across the other two contacts.

o Calculating Hall Coefficient and Carrier Concentration: The Hall coefficient (RH) is calculated
using the formula: RH = (VH * t) / (1 * B), where t is the thickness of the sample. The carrier
concentration (n) can then be determined from RH = -1/(n*e), where e is the elementary
charge.

¢ Measuring Resistivity and Calculating Mobility: The resistivity (p) of the sample is measured
by passing a current through two contacts and measuring the voltage drop across the other
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two. The electron mobility (ue) is then calculated using the formula: pe = |RH| / p.

Visualizing Key Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships
between the material properties of InAs and the experimental workflows for their
characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Address: 3281 E Guasti Rd
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